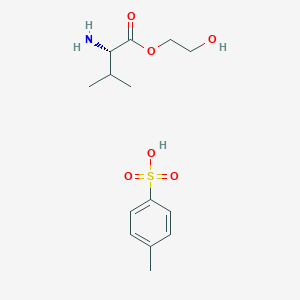
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its role in synthesizing other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate typically involves several steps. One common method includes the esterification of (S)-2-amino-3-methylbutanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate di(4-methylbenzenesulfonate)
- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonamide
Uniqueness
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is unique due to its specific chiral configuration and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Activité Biologique
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known by its chemical formula C14H23NO6S, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23NO6S
- Molecular Weight : 333.401 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of amino acid derivatives and their roles in cellular processes.
- Amino Acid Derivative : As an amino acid derivative, this compound may influence protein synthesis and cellular signaling pathways.
- Potential Neuroprotective Effects : Preliminary studies suggest that similar compounds exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Immunomodulatory Activity : Some derivatives of amino acids have been shown to enhance immune responses, potentially making this compound relevant in immunotherapy contexts.
Pharmacological Studies
- Neuroprotective Studies : Research on structurally similar compounds indicates that they may protect neurons from damage due to oxidative stress. For example, studies on amino acid derivatives have shown a reduction in neuronal apoptosis in vitro.
- Immunomodulation : A study demonstrated that certain amino acid derivatives could enhance the immune response in animal models by increasing the activity of T-cells and natural killer cells, suggesting a potential role for this compound in immunotherapy .
- Anticancer Activity : Similar compounds have been investigated for their ability to enhance the efficacy of chemotherapeutic agents. For instance, polysaccharides derived from mushrooms were shown to improve the effectiveness of 5-fluorouracil in inhibiting tumor growth in mice .
Case Studies
Propriétés
Numéro CAS |
86150-61-0 |
|---|---|
Formule moléculaire |
C14H23NO6S |
Poids moléculaire |
333.40 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
KIQNQGPNCRYWKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
Synonymes |
para-Toluenesulfonate 2-Hydroxyethyl L-Valinate; L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate; USP Valacyclovir Related Compound F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















